molecular formula C9H13Cl2N3 B1463459 (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride CAS No. 1269087-76-4

(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride

Cat. No.: B1463459
CAS No.: 1269087-76-4
M. Wt: 234.12 g/mol
InChI Key: PDICFACSEKJAGB-UHFFFAOYSA-N
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Description

(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C9H13Cl2N3 and its molecular weight is 234.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. The benzimidazole nucleus is known to interact with a variety of enzymes and proteins, acting as a bioisostere of naturally occurring nucleotides . This interaction can lead to the inhibition or activation of these enzymes, depending on the specific biochemical context. For instance, benzimidazole derivatives have been shown to exhibit antiviral, antitumor, and antimicrobial activities .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells, inhibit cell proliferation, and affect various signaling pathways involved in cell growth and survival . These effects are mediated through the compound’s interaction with key cellular proteins and enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The benzimidazole core can bind to the active sites of enzymes, leading to their inhibition or activation . This binding can result in changes in gene expression, as the compound can influence transcription factors and other regulatory proteins. Additionally, the compound’s interaction with DNA and RNA can further modulate gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites in cells and tissues. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the compound’s uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation within tissues can influence its biological activity and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name

(4-methyl-1H-benzimidazol-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-6-3-2-4-7-9(6)12-8(5-10)11-7;;/h2-4H,5,10H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDICFACSEKJAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269087-76-4
Record name 1269087-76-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.